4-{4-[2-(2-furyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine
Overview
Description
4-{4-[2-(2-furyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine is a complex organic compound belonging to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-[2-(2-furyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Furyl Substitution: Introduction of the furyl group at the 2-position of the triazolopyrimidine core.
Pyrimidinyl Substitution: Attachment of the pyrimidinyl group at the 4-position.
Morpholine Addition: Finally, the morpholine moiety is introduced to complete the synthesis.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques and advanced purification methods such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl moiety.
Reduction: Reduction reactions can occur at the triazolopyrimidine core.
Substitution: Various substitution reactions can be performed on the pyrimidinyl and morpholine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furyl group can lead to the formation of furyl aldehydes or acids.
Scientific Research Applications
4-{4-[2-(2-furyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through antagonism of adenosine receptors, particularly the A2A receptor. This receptor is involved in regulating myocardial oxygen consumption and coronary blood flow. By inhibiting this receptor, the compound can modulate the release of neurotransmitters such as glutamate and dopamine, which are crucial in the context of neurodegenerative diseases .
Comparison with Similar Compounds
ZM 241385: Another selective adenosine A2A receptor antagonist with a similar triazolopyrimidine core.
SCH 442416: A potent and selective A2A adenosine receptor antagonist.
Uniqueness: 4-{4-[2-(2-furyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of furyl, pyrimidinyl, and morpholine groups contributes to its high selectivity and potency as an adenosine receptor antagonist.
Properties
IUPAC Name |
4-[4-[2-(furan-2-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]pyrimidin-2-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2/c1-12-13(14-4-5-19-17(21-14)24-6-9-26-10-7-24)11-20-18-22-16(23-25(12)18)15-3-2-8-27-15/h2-5,8,11H,6-7,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHBOMFXCPQBQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CC=CO3)C4=NC(=NC=C4)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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